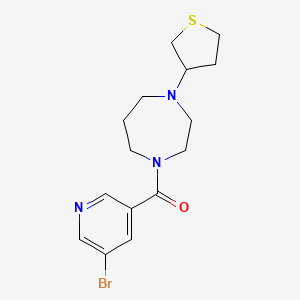

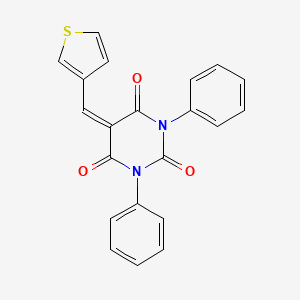

![molecular formula C15H18N2O2 B2864594 1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1156159-65-7](/img/structure/B2864594.png)

1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one was found to be stabilized via inter- and intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions . The maximum surface area of the molecule is occupied by C–H…O interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of prop-2-en-1-one based compounds have been studied using molecular dimension simulations . Several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio have been calculated . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .Aplicaciones Científicas De Investigación

Comprehensive Analysis of “1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one”

The compound “1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one” is a piperazine derivative with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each presented in a separate section.

Neuroprotective Agent Research: Piperazine derivatives are known to serve as intermediates in the synthesis of compounds with potential neuroprotective properties . The structure of “1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one” suggests it could be explored for its efficacy in protecting neuronal cells against damage caused by conditions such as ischemia or hypoxia .

Antitumor Activity: The incorporation of the piperazine ring into molecules is considered a significant synthetic strategy in drug discovery, particularly in the development of antitumor agents . This compound’s structural features may be conducive to the synthesis of novel antitumor drugs.

Antidepressant and Antiviral Research: Piperazine derivatives have been applied in therapeutic areas including antidepressants and antivirals . The acetylphenyl group attached to the piperazine ring in this compound could modify its physicochemical properties, potentially leading to the development of new antidepressant or antiviral medications.

Stroke-Related Brain Damage Treatment: The biological activity of piperazine derivatives in vitro and in vivo makes them candidates for the treatment of stroke-related brain damage . Research into this compound could contribute to the discovery of effective treatments for cerebral ischemia.

Pharmacological Property Modification: The piperazine moiety is a versatile linker in the construction of biologically active compounds. It can be used to modify the pharmacological properties of existing drugs, potentially leading to improved efficacy or reduced side effects .

Antifungal and Antimicrobial Applications: Piperazine rings are also found in compounds with antifungal and antimicrobial properties . The specific structure of “1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one” could be investigated for its potential use in creating new antifungal and antimicrobial agents.

Propiedades

IUPAC Name |

1-[4-(4-acetylphenyl)piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-15(19)17-10-8-16(9-11-17)14-6-4-13(5-7-14)12(2)18/h3-7H,1,8-11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRMFPQSNSFAKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

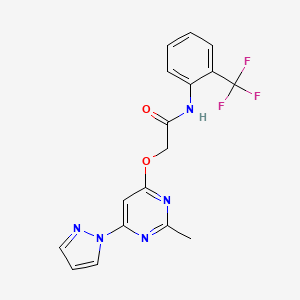

![6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2864513.png)

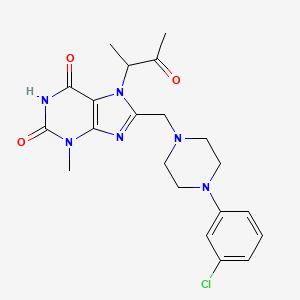

![4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2864520.png)

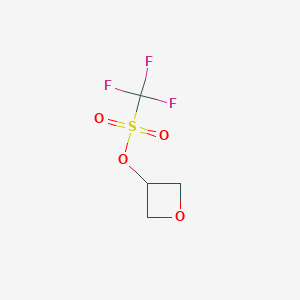

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864523.png)

![4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2864525.png)

![2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2864526.png)

![(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864531.png)

![3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2864532.png)